molecular formula C14H16N2O2S B1418918 N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide CAS No. 1156162-41-2

N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide

Cat. No. B1418918
M. Wt: 276.36 g/mol
InChI Key: PFZUZJNKQRFEEG-UHFFFAOYSA-N
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Description

“N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is a chemical compound with the CAS Number: 1156162-41-2 . It has a molecular weight of 276.36 . The IUPAC Name for this compound is N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide .


Molecular Structure Analysis

The InChI Code for “N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is 1S/C14H16N2O2S/c1-15-11-12-6-5-7-13(10-12)16-19(17,18)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3 .


Physical And Chemical Properties Analysis

“N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is a powder at room temperature .

Scientific Research Applications

  • Antibacterial and Anti-Enzymatic Agents : Benzenesulfonamide derivatives have been found to be potent antibacterial agents and moderate to weak enzyme inhibitors. This includes the synthesis and evaluation of various substituted benzenesulfonamides, indicating their potential in treating bacterial infections and influencing enzymatic processes (Abbasi et al., 2015).

  • Inhibition of Phospholipase A2 : Some benzenesulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2. These compounds have shown potency in inhibiting the liberation of arachidonic acid, indicating potential applications in managing inflammation and related diseases (Oinuma et al., 1991).

  • Conformation Analysis in Antileishmania Study : A study examining the crystal structures of certain benzenesulfonamide derivatives used in antileishmania research revealed significant differences in molecular conformations, which are crucial for their biological activity (Borges et al., 2014).

  • Antitumor Activity : Benzenesulfonamide derivatives have been synthesized and shown to exhibit excellent in vitro antitumor activity against certain cell lines. These findings are backed by comprehensive theoretical and experimental studies, highlighting their potential as antitumor agents (Fahim & Shalaby, 2019).

  • Polymerization and Antimicrobial Activity : Certain polymers synthesized from benzenesulfonamide derivatives have shown greater antimicrobial activity compared to native drugs, suggesting their applications in developing new antimicrobial treatments (Thamizharasi et al., 2002).

  • Inhibition of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in studying neurological disorders and neuronal injury (Röver et al., 1997).

  • Photodynamic Therapy in Cancer Treatment : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups indicated its potential as a Type II photosensitizer in treating cancer via photodynamic therapy, due to its high singlet oxygen quantum yield (Pişkin et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[3-(methylaminomethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-15-11-12-6-5-7-13(10-12)16-19(17,18)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUZJNKQRFEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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